![molecular formula C22H24N4O3S B2501619 2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 933252-97-2](/img/structure/B2501619.png)
2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide
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Description
The compound "2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide" is a derivative of 4,6-dimethyl-2-thiopyrimidine, which has been studied for its potential pharmacological applications. The compound is characterized by the presence of a thiopyrimidine scaffold, which is a common feature in molecules with anticonvulsant properties . Additionally, the methoxyaryl substitution on the acetamide scaffold is a modification that has been explored to enhance the antagonistic profile against specific receptors, such as the A3 adenosine receptor .
Synthesis Analysis
The synthesis of derivatives like the compound involves the interaction of thiourea with acetylacetone in the presence of sodium ethoxide to form the 4,6-dimethyl-2-thiopyrimidine scaffold. Subsequent alkylation with α-chloroacetamides in a Dimethylformamide (DMF) environment and in the presence of K2CO3 leads to the formation of thioacetamide derivatives . The structure of these synthesized compounds is confirmed using techniques such as 1H and 13C Nuclear magnetic resonance (NMR) spectroscopy, Liquid chromatography–mass spectrometry (LS/MS), and elemental analysis .
Molecular Structure Analysis
The molecular structure of the compound includes a thiopyrimidine core, which is essential for its interaction with biological targets. The docking studies suggest that the compound has an affinity for anticonvulsant biotargets, such as the Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme (GABAAT) . The presence of a methoxy group and the acetamide moiety are likely to influence the compound's selectivity and potency towards these targets .
Chemical Reactions Analysis
The chemical reactivity of the compound is not explicitly detailed in the provided papers. However, the synthesis process indicates that the compound can undergo alkylation reactions, which are crucial for the introduction of various substituents that can modulate its biological activity . The methoxyaryl substitution is a key reaction that affects the compound's interaction with adenosine receptors, as seen in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not directly reported in the provided papers. However, the use of NMR, LS/MS, and elemental analysis for structure confirmation suggests that the compound is amenable to standard analytical techniques, which implies a certain degree of stability and solubility required for these analyses . The pharmacological evaluation indicates that the compound has moderate anticonvulsant activity, which is a functional property derived from its chemical structure .
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated the synthesis of various pyrimidinone, oxazinone, and related derivatives, showcasing their potential as antimicrobial agents. A notable effort involved using citrazinic acid as a starting material to develop compounds with significant antibacterial and antifungal activities. These activities are comparable to those of established antibiotics such as streptomycin and fusidic acid, highlighting the compound's potential in addressing microbial resistance (A. Hossan et al., 2012).
Anti-Inflammatory and Analgesic Agents
Another research avenue explores novel synthetic pathways to create benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticonvulsant Agents
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been investigated for anticonvulsant properties. These studies involve the direct synthesis of new derivatives and their pharmacological evaluation, which has shown moderate anticonvulsant activity. This research highlights the compound's potential in developing new treatments for seizure disorders (H. Severina et al., 2020).
Crystal Structure Analysis
Research into the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into the molecular conformation and intramolecular interactions of these compounds. Such studies are crucial for understanding the physical and chemical properties that underlie the biological activities of these molecules (S. Subasri et al., 2016).
properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-5-7-17(8-6-14)25-21(28)12-26-11-20(29-4)19(27)10-18(26)13-30-22-23-15(2)9-16(3)24-22/h5-11H,12-13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXLZYWLUHYVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(p-tolyl)acetamide |
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